molecular formula C17H10N2O4 B172600 N,N'-Methylenediphthalimide CAS No. 33257-56-6

N,N'-Methylenediphthalimide

Cat. No. B172600
CAS RN: 33257-56-6
M. Wt: 306.27 g/mol
InChI Key: ZOYYKFHOBNBFHE-UHFFFAOYSA-N
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Description

“N,N’-Methylenediphthalimide” is a chemical compound with the molecular formula C17H10N2O4 . It is also known by other names such as 1H-Isoindole-1,3(2H)-dione, 2,2’-methylenebis- .


Molecular Structure Analysis

The molecular structure of “N,N’-Methylenediphthalimide” consists of 17 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 306.272 Da, and the monoisotopic mass is 306.064056 Da .


Physical And Chemical Properties Analysis

“N,N’-Methylenediphthalimide” has a molecular formula of C17H10N2O4 . Its average mass is 306.272 Da, and its monoisotopic mass is 306.064056 Da . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

1. Development of Fluorescent Probes

Naphthalimide derivatives, such as N,N'-Methylenediphthalimide, are used in the development of fluorescent probes. A study highlighted the creation of a two-photon fluorescent probe for detecting peroxynitrite (ONOO-) near NMDA receptors in neuronal cells and hippocampal tissues. This probe shows high sensitivity and selectivity, and its potential as an imaging tool for studying ONOO- related diseases in the nervous system is notable (Lee et al., 2018).

2. Molecular Recognition and Sensing

Naphthalimide-based compounds have been synthesized for molecular recognition and sensing. For instance, a functional monomer with fluorescent effect was synthesized for the imprinting and specific uptake of creatinine, an important clinical marker for kidney function (Syu et al., 2010).

3. DNA Targeting and Anticancer Agents

Naphthalimide derivatives play a role in DNA targeting and as anticancer agents. Research indicates that these compounds are being developed as DNA targeting binders, anticancer, and cellular imaging agents. Their interaction with DNA and cellular components makes them valuable in cancer research (Banerjee et al., 2013).

4. Organic Phototransistors and UV Detectors

Naphthalene diimide derivatives, including N,N'-Methylenediphthalimide, are used in the development of organic phototransistors and UV detectors. Their wide-band gap and photophysical properties enable the creation of high-performance, visible-blind UV light detectors (Song et al., 2018).

5. Development of Fluorescent Chemosensors

These compounds are also integral in the creation of fluorescent chemosensors due to their photostability, high fluorescence quantum yield, and structural flexibility. They are being explored for ion detection, molecular recognition, material applications, and bioimaging (Dong et al., 2020).

properties

IUPAC Name

2-[(1,3-dioxoisoindol-2-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O4/c20-14-10-5-1-2-6-11(10)15(21)18(14)9-19-16(22)12-7-3-4-8-13(12)17(19)23/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYYKFHOBNBFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303733
Record name 2,2'-methylenebis(1h-isoindole-1,3(2h)-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Methylenediphthalimide

CAS RN

33257-56-6
Record name N,N'-Methylenediphthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033257566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC160620
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-methylenebis(1h-isoindole-1,3(2h)-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-METHYLENEDIPHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KWD6T2RQC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MK Hargreaves, JG Pritchard, HR Dave - Chemical Reviews, 1970 - ACS Publications
The chemistry of aliphaticimides has been briefly reviewed up to the year 1936 by Amagat.* 1 Up to that time imides were regarded as derivatives of acids and were not looked upon as …
Number of citations: 381 pubs.acs.org

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